molecular formula C26H26N2 B12879036 4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)- CAS No. 61563-57-3

4-Quinolinamine, 3,5,7-trimethyl-N,N-bis(phenylmethyl)-

Cat. No.: B12879036
CAS No.: 61563-57-3
M. Wt: 366.5 g/mol
InChI Key: IEVIEJSZIFBJOR-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is a chemical compound with the molecular formula C26H28N2 It is known for its unique structure, which includes a quinoline core substituted with three methyl groups and two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine typically involves the reaction of 3,5,7-trimethylquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl chloride with a base like sodium hydride in an organic solvent.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Reduced quinoline compounds.

    Substitution: Compounds with different substituents on the nitrogen atom.

Scientific Research Applications

N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3,5,7-trimethylquinolin-4-amine
  • N,N-Dibenzylaniline
  • N,N-Dibenzyl-N-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine

Uniqueness

N,N-Dibenzyl-3,5,7-trimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring and the presence of two benzyl groups on the nitrogen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61563-57-3

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

N,N-dibenzyl-3,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C26H26N2/c1-19-14-20(2)25-24(15-19)27-16-21(3)26(25)28(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-18H2,1-3H3

InChI Key

IEVIEJSZIFBJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)C)C

Origin of Product

United States

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